1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC20139120
Molecular Formula: C12H10N6O3
Molecular Weight: 286.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N6O3 |
|---|---|
| Molecular Weight | 286.25 g/mol |
| IUPAC Name | 1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20) |
| Standard InChI Key | GWEFFUJMJAZSHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C |
Introduction
Structural Characterization and Molecular Design
The molecule comprises three distinct heterocyclic systems: a pyrimidine ring at position 4 of the pyrazole, a 1,2,4-oxadiazole substituent at position 5 of the pyrimidine, and a carboxylic acid group at position 3 of the pyrazole. The pyrimidine ring (C₅H₄N₂) provides a planar, aromatic framework that enhances π-π stacking interactions, while the 1,2,4-oxadiazole moiety (C₂H₂N₂O) introduces electron-withdrawing characteristics that modulate electronic density . The carboxylic acid group (-COOH) at position 3 of the pyrazole enables hydrogen bonding and salt formation, potentially improving solubility in polar solvents .
Crystallographic studies of related pyrazole-carboxylic acid derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with hydrogen-bonded networks stabilized by O–H···O and N–H···O interactions . While the title compound’s crystal structure remains uncharacterized, analogous intermolecular interactions are expected to dominate its solid-state packing.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of polyheterocyclic systems like this compound typically involves sequential cyclization and functionalization steps. A plausible route begins with the formation of the pyrimidine ring via Biginelli or similar multicomponent reactions, followed by oxadiazole installation through cyclocondensation of amidoximes with carboxylic acid derivatives . For example:
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Pyrimidine Formation: Condensation of ethyl acetoacetate with urea and aldehydes yields dihydropyrimidinones, which are subsequently dehydrogenated to pyrimidines.
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Oxadiazole Introduction: Reaction of a nitrile intermediate with hydroxylamine forms an amidoxime, which undergoes cyclization with a carboxylic acid derivative to generate the 1,2,4-oxadiazole ring .
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Pyrazole Coupling: Suzuki-Miyaura or nucleophilic aromatic substitution links the pyrimidine-oxadiazole subunit to the pyrazole-carboxylic acid moiety.
Challenges in Purification
The presence of multiple heterocycles complicates purification. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC may be required to isolate the target compound. Analogous syntheses report yields of 30–50% after optimization .
Physicochemical Properties
While experimental data for the title compound are scarce, predictions can be made based on structural analogs:
The carboxylic acid group (pKa ≈ 3–4) ensures ionization at physiological pH, potentially enhancing bioavailability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm; pyrimidine C-2 at δ 155–160 ppm .
Infrared (IR) Spectroscopy
Strong absorption bands at:
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1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).
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1600–1650 cm⁻¹ (C=N stretches in oxadiazole and pyrimidine) .
Computational and Modeling Insights
Density functional theory (DFT) calculations on similar molecules reveal:
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HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Negative regions localized at carboxylic oxygen atoms, favoring interactions with cationic residues .
Docking studies hypothesize binding to kinases or G-protein-coupled receptors, though experimental validation is needed.
Industrial and Material Science Applications
The planar heteroaromatic system and extended conjugation suggest utility in:
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